Cas no 2967-60-4 (1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%)

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
- 1.1.1.2.2.3.3-Heptafluor-7-iod-heptan
- C-6101
- AKOS007930585
- NS00110573
- 2967-60-4
- DTXSID50662975
- SCHEMBL20560644
- MFCD06247733
- 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%
- MGAFZAISKPGHKL-UHFFFAOYSA-N
- Heptane, 1,1,1,2,2,3,3-heptafluoro-7-iodo-
- 7-Iodo-1,1,1,2,2,3,3-Heptafluoroheptane
- J-017595
- CS-0450616
-
- MDL: MFCD06247733
- Inchi: InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2
- InChI Key: MGAFZAISKPGHKL-UHFFFAOYSA-N
- SMILES: C(CCI)CC(C(C(F)(F)F)(F)F)(F)F
Computed Properties
- Exact Mass: 351.95600
- Monoisotopic Mass: 351.95589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.749±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 115 ºC (100 Torr)
- Flash Point: 74.2±5.6 ºC,
- Refractive Index: 1.3984 (589.3 nm 25 ºC)
- Solubility: Insuluble (9.5E-4 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 4.42460
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% Security Information
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC408212-5g |
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane |
2967-60-4 | 5g |
£240.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521283-5g |
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane |
2967-60-4 | 98% | 5g |
¥2679.00 | 2024-08-03 |
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94% Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
Additional information on 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane, 94%
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS No. 2967-60-4)
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a highly fluorinated organic compound with the CAS registry number 2967-60-4. This compound is characterized by its unique structure featuring seven fluorine atoms and one iodine atom attached to a heptane backbone. The presence of multiple fluorine atoms imparts distinct chemical and physical properties to the molecule. This compound is often used in various applications due to its stability and reactivity under specific conditions.
The chemical structure of 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane can be described as follows: the heptane chain consists of seven carbon atoms. Fluorine atoms are attached to carbons 1 through 3 in a highly substituted manner. Specifically:
- Carbon 1 has three fluorine substituents.
- Carbon 2 has two fluorine substituents.
- Carbon 3 has two fluorine substituents.
- Carbon 7 (the terminal carbon) has one iodine substituent.
This substitution pattern results in a highly branched and electron-deficient structure due to the electronegativity of fluorine atoms. The iodine atom at position 7 introduces additional reactivity due to its relatively larger atomic size and lower electronegativity compared to fluorine.
Recent studies have highlighted the potential of heptafluoroalkanes like 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane in various fields. For instance:
- Catalytic applications: The compound has been explored as a precursor in catalytic processes due to its ability to stabilize reactive intermediates.
- Biochemical research: Its unique electronic properties make it a candidate for studying interactions with biomolecules such as enzymes and proteins.
- Nanotechnology: Researchers have investigated its use in the synthesis of nanoparticles and surface-modifying agents.
The synthesis of 1,1,1,2,2,3-trifluoroalkanes like this compound typically involves multi-step processes. Common methods include:
- Electrophilic substitution: Fluorination via electrophilic substitution using sources like HF or other fluorinating agents.
- Catalytic hydrogenation: Selective hydrogenation of precursor compounds to achieve the desired substitution pattern.
- Radiation-induced reactions: Use of ionizing radiation to facilitate bond cleavage and substitution reactions.
The physical properties of CAS No. 2967-60-4 are critical for its applications. Key properties include:
- Molecular weight: Approximately 555 g/mol
- Melting point: Low temperature range (-50°C to -40°C)
- Moderate temperature range (80°C to 90°C)
- Limited solubility in water but highly soluble in organic solvents like dichloromethane and THF
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